4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Overview
Description
“4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves multi-step reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines, including “this compound”, have been shown to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Synthesis and Characterization
- Pyrimidine derivatives, including compounds structurally related to 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine, have been synthesized and characterized for their potential anti-inflammatory activities. These studies involve the synthesis of substituted tetrahydropyrimidine derivatives and their evaluation for in vitro anti-inflammatory activities, highlighting the broad applicability of pyrimidine derivatives in medicinal chemistry (Gondkar, Deshmukh, & Chaudhari, 2013).
Medicinal Chemistry and Pharmacology
- Pyrimidine cores are integral to the development of pharmaceuticals due to their presence in DNA and RNA. Research on pyrimidine derivatives, including those structurally similar to this compound, has shown these compounds to exhibit a range of pharmacological effects such as antimicrobial, antiviral, and anticancer activities. This highlights the versatility of pyrimidine derivatives in drug development and their potential in various therapeutic areas (JeelanBasha & Goudgaon, 2021).
Biochemical Applications
- Beyond their pharmacological applications, pyrimidine derivatives have also been explored for their biochemical and molecular biology applications, including the study of nucleotide metabolism in cancer. This research focuses on the critical pathways that generate purine and pyrimidine molecules for DNA replication, RNA synthesis, and the broader implications of pyrimidine metabolism in cancer and other diseases (Siddiqui & Ceppi, 2020).
Chemical Synthesis and Reactivity
- The chemical synthesis and reactivity of pyrimidine derivatives, including this compound, are areas of ongoing research. These studies involve understanding the synthetic pathways, mechanisms, and conditions for creating pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory activity . These compounds have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of key inflammatory mediators. This includes the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . Additionally, these compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are involved in the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The compound’s action on these pathways can lead to changes in the production of key biochemical mediators and affect various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar pyrimidine derivatives have been studied . These studies suggest that such compounds are generally well-tolerated in humans and have the potential to be used for various therapeutic applications .
Result of Action
The action of the compound leads to significant anti-neuroinflammatory properties and promising neuroprotective activity . This includes the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Safety and Hazards
The safety data sheet for a similar compound “4-Amino-2-(methylthio)pyrimidine-5-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSPHABPHTEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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